molecular formula C11H17N3 B13100271 (2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine CAS No. 59352-68-0

(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine

Cat. No.: B13100271
CAS No.: 59352-68-0
M. Wt: 191.27 g/mol
InChI Key: JTIGMZYQARDTPE-RKDXNWHRSA-N
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Description

(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is a chiral heterocyclic compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a tetrahydropyrido[2,3-B]pyrazine core with two ethyl groups at the 2 and 3 positions, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-diaminopyridine with diethyl ketone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The ethyl groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated analogs.

Scientific Research Applications

(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine
  • (2R,3R)-2,3-Dipropyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine

Uniqueness

(2R,3R)-2,3-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. Compared to its methyl and propyl analogs, the ethyl groups may provide distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

CAS No.

59352-68-0

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

(2R,3R)-2,3-diethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C11H17N3/c1-3-8-9(4-2)14-11-10(13-8)6-5-7-12-11/h5-9,13H,3-4H2,1-2H3,(H,12,14)/t8-,9-/m1/s1

InChI Key

JTIGMZYQARDTPE-RKDXNWHRSA-N

Isomeric SMILES

CC[C@@H]1[C@H](NC2=C(N1)C=CC=N2)CC

Canonical SMILES

CCC1C(NC2=C(N1)C=CC=N2)CC

Origin of Product

United States

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